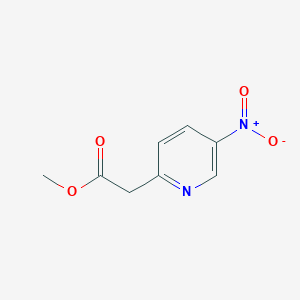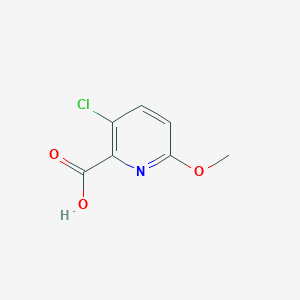![molecular formula C17H17ClO4 B1425022 4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde CAS No. 1286429-98-8](/img/structure/B1425022.png)
4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde
Übersicht
Beschreibung
“4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde” is a chemical compound with the empirical formula C17H17ClO4 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde” is 320.77 . The SMILES string representation of the molecule isO=CC1=CC(OCC)=C(OCCOC2=CC(Cl)=CC=C2)C=C1 . Physical And Chemical Properties Analysis
“4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde” is a solid substance . The molecular weight of the compound is 320.77 . The SMILES string representation of the molecule isO=CC1=CC(OCC)=C(OCCOC2=CC(Cl)=CC=C2)C=C1 .
Wissenschaftliche Forschungsanwendungen
Insights into Vibrational Dynamics
Research on similar compounds, such as 2-methoxybenzaldehyde, 4-methoxybenzaldehyde, and 4-ethoxybenzaldehyde, provides insights into their vibrational dynamics in the solid state. Using techniques like INS spectroscopy combined with periodic DFT calculations, researchers can assess the dynamics of these compounds, allowing for a confident assignment of their vibrational modes and understanding the nature of potential energy barriers for methyl rotation about O–CH3 bonds (Ribeiro-Claro et al., 2021).
Synthesis and Reactions
The synthesis of derivatives and reactions of similar compounds, such as 3-ethoxy-4-hydroxybenzaldehyde, has been explored. These include reactions with alkynes, alkenes, or allenes, revealing potential in synthesizing various nitrogen-containing compounds and Schiff bases (Yüksek et al., 2005), (Dikusar & Kozlov, 2007).
Polymer Synthesis and Properties
The compound has potential applications in polymer synthesis. Research on similar compounds, such as 3-ethoxy-4-hydroxybenzaldehyde, highlights their use in synthesizing electrically conductive polymers, offering insights into the physicochemical properties and potential applications in areas like photoluminescence and electrical conductivity (Hafeez et al., 2019).
Analytical Chemistry and Catalysis
Compounds like 4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde could be utilized in analytical chemistry and catalysis. Studies on similar compounds demonstrate their roles in reactions like alcohol oxidation, indicating potential applications in catalysis and synthesis of fine chemicals (Hazra et al., 2015).
Eigenschaften
IUPAC Name |
4-[2-(3-chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-2-20-17-10-13(12-19)6-7-16(17)22-9-8-21-15-5-3-4-14(18)11-15/h3-7,10-12H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTNIYCYKMVXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





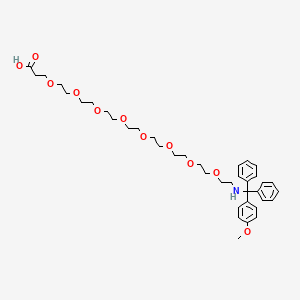
![Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1424943.png)


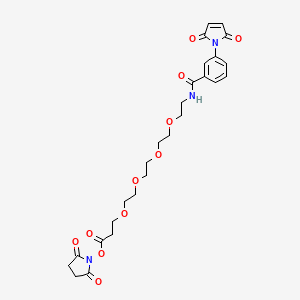
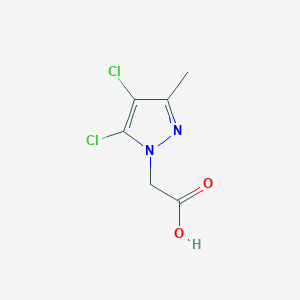
![[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]methanol](/img/structure/B1424949.png)

